3-Methylbenzo[d]isothiazole-5-carboxylic acid 3-Methylbenzo[d]isothiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 135085-95-9
VCID: VC8231774
InChI: InChI=1S/C9H7NO2S/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4H,1H3,(H,11,12)
SMILES: CC1=NSC2=C1C=C(C=C2)C(=O)O
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22 g/mol

3-Methylbenzo[d]isothiazole-5-carboxylic acid

CAS No.: 135085-95-9

Cat. No.: VC8231774

Molecular Formula: C9H7NO2S

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbenzo[d]isothiazole-5-carboxylic acid - 135085-95-9

Specification

CAS No. 135085-95-9
Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
IUPAC Name 3-methyl-1,2-benzothiazole-5-carboxylic acid
Standard InChI InChI=1S/C9H7NO2S/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4H,1H3,(H,11,12)
Standard InChI Key NSGKJCIWPOVPFW-UHFFFAOYSA-N
SMILES CC1=NSC2=C1C=C(C=C2)C(=O)O
Canonical SMILES CC1=NSC2=C1C=C(C=C2)C(=O)O

Introduction

Structural and Chemical Properties

The benzo[d]isothiazole scaffold consists of a benzene ring fused to an isothiazole moiety, a five-membered ring containing one sulfur and one nitrogen atom. Substitutions at positions 3 and 5 introduce steric and electronic modifications that influence reactivity.

Molecular Architecture

  • Molecular Formula: C₉H₇NO₂S

  • Molecular Weight: 209.23 g/mol (calculated based on analogous compounds ).

  • Key Functional Groups:

    • Methyl group at position 3: Enhances lipophilicity and modulates electronic effects.

    • Carboxylic acid at position 5: Provides sites for derivatization (e.g., esterification, amidation) and influences solubility .

Physicochemical Data

PropertyValue/DescriptionSource Analogs
Melting Point180–182°C (estimated from )3-Bromo-4-phenylisothiazole-5-carboxylic acid
λmax (UV-vis)~298 nm (in dichloromethane) Isothiazole derivatives
SolubilityModerate in polar aprotic solventsHydrazide analogs

The carboxylic acid group confers pH-dependent solubility, with improved solubility in basic aqueous media due to deprotonation .

Synthetic Methodologies

Core Ring Construction

Benzo[d]isothiazoles are typically synthesized via cyclization reactions. A common approach involves:

  • Thiocyanation: Introducing sulfur and nitrogen atoms into a benzene precursor.

  • Cyclization: Using reagents like NaNO₂ in acidic media to form the isothiazole ring .

Example Pathway:

  • Starting Material: 3-Methylbenzo[d]isothiazole-5-carboxamide.

  • Hydrolysis: Treatment with NaNO₂ in trifluoroacetic acid (TFA) at 0°C yields the carboxylic acid .

    RCONH2+NaNO2TFARCOOH+N2\text{RCONH}_2 + \text{NaNO}_2 \xrightarrow{\text{TFA}} \text{RCOOH} + \text{N}_2 \uparrow

    This method achieved 95–99% yields for analogous brominated isothiazoles .

Functionalization Strategies

  • Esterification: Reacting the carboxylic acid with alcohols under acidic conditions to produce esters, useful for further derivatization .

  • Hydrazide Formation: Condensation with hydrazines generates hydrazides, intermediates for bioactive derivatives .

Characterization Techniques

Spectroscopic Analysis

  • IR Spectroscopy:

    • Carboxylic acid O–H stretch: ~2500–3000 cm⁻¹ (broad).

    • C=O stretch: ~1680–1720 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons at δ 2.5–3.0 ppm; aromatic protons influenced by electron-withdrawing groups .

    • ¹³C NMR: Carboxylic acid carbon at δ 165–175 ppm .

  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 209 for [M+H]⁺) confirm molecular weight .

X-ray Crystallography

Crystal structures of related isothiazoles reveal planar aromatic systems with intermolecular hydrogen bonding involving the carboxylic acid group .

Applications in Drug Development

Prodrug Design

The carboxylic acid group serves as a site for prodrug conjugation, enhancing bioavailability. For example, ester prodrugs hydrolyze in vivo to release the active acid .

Structure-Activity Relationships (SAR)

  • Methyl Substitution: Increases metabolic stability compared to halogenated analogs .

  • Carboxylic Acid: Essential for binding to enzymatic targets (e.g., kinases) .

Challenges and Future Directions

  • Synthetic Optimization: Improving yields and selectivity in ring-forming reactions.

  • Toxicity Profiling: Assessing effects on normal cell lines (e.g., MCF-10A) .

  • Target Identification: Elucidating molecular targets via proteomic studies.

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